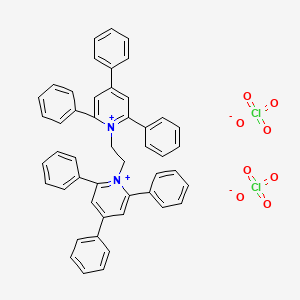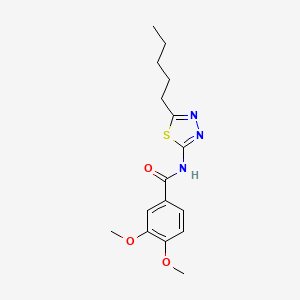![molecular formula C18H17BrN4OS B12487713 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B12487713.png)
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide is a complex organic compound that features an imidazole ring, a pyridine ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and methyl groups. The sulfanyl group is then attached to the imidazole ring, and finally, the acetamide linkage is formed with the bromopyridine moiety. Common reagents used in these reactions include various halides, amines, and thiols, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the sulfanyl and acetamide groups can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide
- 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-fluoropyridin-2-yl)acetamide
- 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-iodopyridin-2-yl)acetamide
Uniqueness
The uniqueness of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide lies in its specific substitution pattern and the presence of the bromine atom, which can be further functionalized.
Properties
Molecular Formula |
C18H17BrN4OS |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C18H17BrN4OS/c1-12-15(9-13-5-3-2-4-6-13)22-18(21-12)25-11-17(24)23-16-8-7-14(19)10-20-16/h2-8,10H,9,11H2,1H3,(H,21,22)(H,20,23,24) |
InChI Key |
FZAHPKQGLQCJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NC=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N'-[3-(4-methylpiperazin-1-yl)propanoyl]propanehydrazide](/img/structure/B12487634.png)
![4-[(E)-(4-phenoxyphenyl)diazenyl]morpholine](/img/structure/B12487641.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12487648.png)

![4-(3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B12487674.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B12487682.png)

![Methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487691.png)
![5-methyl-3-(1-methyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12487692.png)

![1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12487698.png)


![3,4-dichloro-N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B12487712.png)
